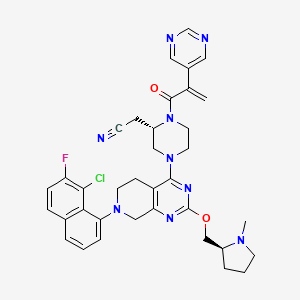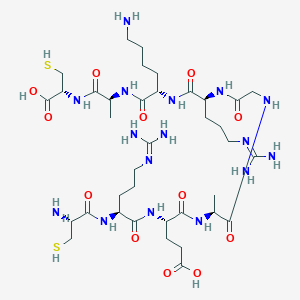
H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH is a peptide composed of nine amino acids: cysteine, arginine, glutamic acid, alanine, glycine, arginine, lysine, alanine, and cysteine. This peptide sequence is known for its potential applications in various fields, including biomedical research and nanotechnology. The presence of cysteine residues at both ends of the peptide allows for the formation of disulfide bonds, which can stabilize the peptide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, cysteine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups of arginine and lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine-reactive substitution reactions.
Major Products Formed
Disulfide-linked peptides: Formed through the oxidation of cysteine residues.
Reduced peptides: Formed through the reduction of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of nanomaterials and biosensors.
Wirkmechanismus
The mechanism of action of H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH depends on its specific application. In drug delivery, the peptide can target specific tissues or cells by binding to overexpressed receptors. The cysteine residues can form disulfide bonds with target proteins, enhancing the stability and specificity of the peptide.
Vergleich Mit ähnlichen Verbindungen
H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH: can be compared to other peptides with similar sequences:
H-Cys-Arg-Glu-Lys-Ala-OH: A shorter peptide with similar targeting properties.
H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH: A longer peptide with multiple disulfide bonds, used in different biomedical applications.
The uniqueness of This compound lies in its specific sequence and the presence of cysteine residues at both ends, allowing for versatile applications in various fields.
Eigenschaften
Molekularformel |
C37H68N16O12S2 |
|---|---|
Molekulargewicht |
993.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H68N16O12S2/c1-18(47-32(61)24(10-11-27(55)56)52-34(63)23(9-6-14-45-37(42)43)50-30(59)20(39)16-66)28(57)46-15-26(54)49-21(8-5-13-44-36(40)41)33(62)51-22(7-3-4-12-38)31(60)48-19(2)29(58)53-25(17-67)35(64)65/h18-25,66-67H,3-17,38-39H2,1-2H3,(H,46,57)(H,47,61)(H,48,60)(H,49,54)(H,50,59)(H,51,62)(H,52,63)(H,53,58)(H,55,56)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
WDUGZGANLNYPJA-PRQSBNOCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



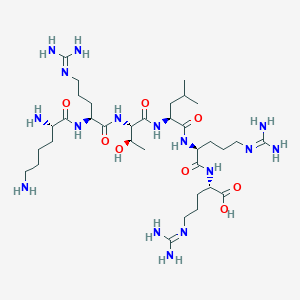
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
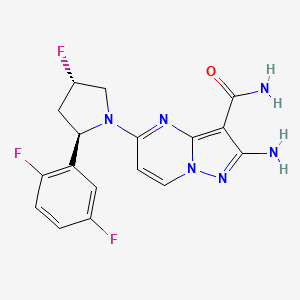
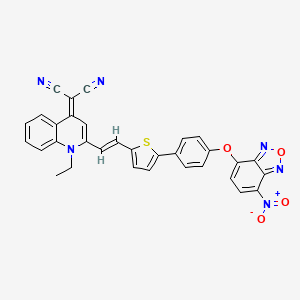
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

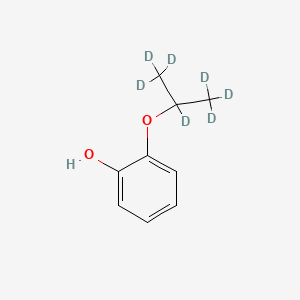
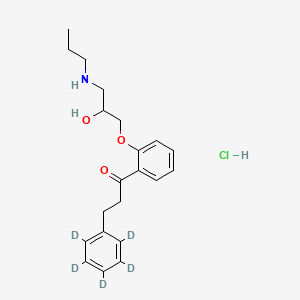
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
